molecular formula C16H15BrO2 B134164 4'-Benzyloxy-2-bromopropiophenone CAS No. 35081-45-9

4'-Benzyloxy-2-bromopropiophenone

Cat. No.: B134164
CAS No.: 35081-45-9
M. Wt: 319.19 g/mol
InChI Key: LSQLSCUJBXFBRB-UHFFFAOYSA-N
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Scientific Research Applications

4’-Benzyloxy-2-bromopropiophenone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Safety and Hazards

4’-Benzyloxy-2-bromopropiophenone may cause an allergic skin reaction . In case of skin irritation or rash, medical advice or attention should be sought . It is recommended to dispose of contents/container to an approved waste disposal plant . Contaminated clothing should be taken off and washed before reuse .

Future Directions

While specific future directions for 4’-Benzyloxy-2-bromopropiophenone are not mentioned in the sources I found, its role as an intermediate in the preparation of Bazedoxifene acetate suggests that it may continue to be important in the synthesis of this and potentially other compounds .

Mechanism of Action

Its role as an intermediate underscores its importance in synthetic chemistry, but more studies are needed to fully elucidate its biological effects and targets . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Benzyloxy-2-bromopropiophenone typically involves the bromination of 4’-benzyloxypropiophenone. This reaction is carried out using bromine in the presence of a suitable solvent such as methylene chloride . The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent side reactions.

Industrial Production Methods: In industrial settings, the production of 4’-Benzyloxy-2-bromopropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Benzyloxy-2-bromopropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively .

Comparison with Similar Compounds

4’-Benzyloxy-2-bromopropiophenone can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of 4’-Benzyloxy-2-bromopropiophenone, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

2-bromo-1-(4-phenylmethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQLSCUJBXFBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245048
Record name 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone
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Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35081-45-9
Record name 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35081-45-9
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Record name 4'-Benzyloxy-2-bromopropiophenone
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Record name 35081-45-9
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Record name 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone
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Record name 4'-benzyloxy-2-bromopropiophenone
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Synthesis routes and methods I

Procedure details

Scheme X depicts the bromination of 4-benzyloxypropiophenone in acetic acid with bromine to yield 4'-(benzyloxy)-2-bromopropiophenone. When this reaction is complete, the mixture can be quenched with water. The resulting precipitate can be collected, washed with dilute acetic acid, water and heptane, and dried. ##STR38##
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Synthesis routes and methods II

Procedure details

To 100 mL of a tetrahydrofuran solution of 24.00 g (100 mmol) of 4-benzyloxypropiophenone, a hexane solution (20 mL) of 23.973 g (1.5 equivalents) of bromine was gradually added at 20° C., followed by 1 hour of stirring. To the resulting solution, 50 mL of a saturated sodium hydrogen carbonate solution and 100 mL of ethyl acetate were added to conduct extraction. The organic layer was washed with 30 mL of a 20 wt % sodium thiosulfate aqueous solution, dried over anhydrous magnesium sulfate, and subjected to distillation under a reduced pressure to remove the solvents. A colorless, oily substance was obtained as a result. To this substance, 200 mL of hexane was added to precipitate crystals. White crystals (31.12 g; isolation yield: 95%) of 1-[4-(benzyloxy)phenyl]-2-bromo-1-propanone were obtained as a result.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4'-benzyloxy-2-bromopropiophenone in the synthesis of Bazedoxifene acetate?

A1: this compound serves as a crucial starting material in the synthesis of Bazedoxifene acetate. It reacts with 4-benzyloxyaniline hydrochloride to form the intermediate N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone. This intermediate then undergoes cyclization to yield 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, which is further modified to obtain Bazedoxifene acetate [].

Q2: Why is the isolation of the intermediate, N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone, important in this synthesis?

A2: Isolating the intermediate N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone in its solid form is crucial for obtaining high-purity 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole []. This high purity is essential for the subsequent steps in the synthesis of Bazedoxifene acetate and ultimately contributes to the quality of the final product.

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